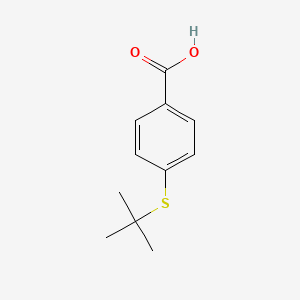

4-(Tert-butylthio)benzoic acid

Vue d'ensemble

Description

4-(Tert-butylthio)benzoic acid, also known as PTBBA, is a chemical compound with the molecular formula C11H14O2 . It is obtained by the liquid-phase air oxidation of 4-tert-butyltoluene, which is prepared from toluene and isobutylene . It is used as a modifier for alkyd resins and a polymerization regulator for polyesters. It is also used as an additive in cutting oils and as a corrosion inhibitor .

Molecular Structure Analysis

The molecular structure of 4-(Tert-butylthio)benzoic acid is represented by the linear formula (CH3)3CC6H4CO2H . The molecular weight of the compound is 178.23 .Physical And Chemical Properties Analysis

4-(Tert-butylthio)benzoic acid has a melting point of 162-165°C . It has a density of 0.6 g/cm3 at 20°C .Applications De Recherche Scientifique

Thermal Stabilizer in PVC

4-(Tert-butylthio)benzoic acid is used as a thermal stabilizer in Polyvinyl Chloride (PVC) . PVC is a widely used synthetic plastic polymer, and thermal stabilizers are added to prevent degradation and improve its heat stability.

Intermediate in Chemical Industry

This compound serves as an intermediate in the chemical industry for producing esters of PTBBA . These esters have various applications, including use in the production of synthetic resins.

Chain Stop Agent in Resins

4-(Tert-butylthio)benzoic acid is used as a chain stop agent in resins . In polymer chemistry, a chain stop agent is used to prevent the polymer chain from growing too long, thus controlling the molecular weight of the final product.

Yeast Sirtuin Inhibitor

It has been identified as a potent yeast sirtuin (Sir2p) inhibitor . Sirtuins are a class of proteins that possess either mono-ADP-ribosyltransferase or deacylase activity, including deacetylase, desuccinylase, demalonylase, demyristoylase and depalmitoylase activity. The inhibition of sirtuins can have significant implications in biological research, particularly in aging and disease processes.

Environmental Impact Assessment

The compound’s environmental impact has been studied extensively . Understanding the environmental exposure and effects of 4-(Tert-butylthio)benzoic acid is crucial for its safe use and disposal.

Liquid Chromatography-Electrospray Ionisation Mass Spectrometry (LC-ESI-MS)

4-(Tert-butylthio)benzoic acid has been determined in water samples by means of liquid chromatography-electrospray ionisation mass spectrometry (LC-ESI-MS) . This highlights its relevance in analytical chemistry and environmental monitoring.

Safety and Hazards

4-(Tert-butylthio)benzoic acid is harmful if swallowed or inhaled. It may cause eye and skin irritation. It may cause respiratory and digestive tract irritation. It may cause nervous system effects. It may cause liver and kidney damage . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Mécanisme D'action

Target of Action

The primary target of 4-(Tert-butylthio)benzoic acid is the yeast sirtuin (Sir2p) . Sirtuins are a family of proteins that regulate cellular health and play a key role in controlling aging, inflammation, metabolism, and resistance to stress. In particular, Sir2p is known to regulate lifespan in yeast .

Mode of Action

4-(Tert-butylthio)benzoic acid acts as a potent inhibitor of the yeast sirtuin (Sir2p) . .

Pharmacokinetics

It’s known that the compound is slightly soluble in water and more soluble in ethanol and benzene , which could influence its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(Tert-butylthio)benzoic acid. For instance, it’s known to be stable under normal conditions . It should be noted that it’s classified as harmful if swallowed, may damage fertility, and causes damage to organs through prolonged or repeated exposure . It’s also harmful to aquatic life with long-lasting effects .

Propriétés

IUPAC Name |

4-tert-butylsulfanylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2S/c1-11(2,3)14-9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCECZYVHSXADNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301278693 | |

| Record name | 4-[(1,1-Dimethylethyl)thio]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301278693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13205-51-1 | |

| Record name | 4-[(1,1-Dimethylethyl)thio]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13205-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(1,1-Dimethylethyl)thio]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301278693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

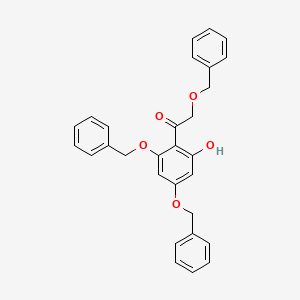

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(2-Methoxyethoxy)phenyl]amine hydrochloride](/img/structure/B3097771.png)

![5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B3097791.png)

![[3-(Benzyloxy)propyl]amine hydrochloride](/img/structure/B3097817.png)